molecular formula C8H8BrF3N2 B8559699 1-(5-Bromo-4-methyl(2-pyridyl))-2,2,2-trifluoroethylamine

1-(5-Bromo-4-methyl(2-pyridyl))-2,2,2-trifluoroethylamine

Cat. No.: B8559699
M. Wt: 269.06 g/mol
InChI Key: HUKVUJIXXGKWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-4-methyl(2-pyridyl))-2,2,2-trifluoroethylamine is a useful research compound. Its molecular formula is C8H8BrF3N2 and its molecular weight is 269.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8BrF3N2

Molecular Weight

269.06 g/mol

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H8BrF3N2/c1-4-2-6(14-3-5(4)9)7(13)8(10,11)12/h2-3,7H,13H2,1H3

InChI Key

HUKVUJIXXGKWSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C(C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(5-bromo-4-methylpyridin-2-yl)-2,2,2-trifluoro-N-(4-methoxybenzylidene)ethanamine (77 mg; 0.1989 mmol) in dioxane (1.0 mL; 12 mmol) was added a 1 mol/L solution of hydrochloric acid in water (1.0 mL; 1.0 mmol). The reaction mixture was stirred at room temperature for 2 hours and then heated at 60° C. for 4 hours. The reaction mixture was partitioned between ethyl acetate and water. The layers were separated, and the aqueous layer adjusted to pH 7 with saturated aqueous sodium bicarbonate. The aqueous layer was extracted twice with dichloromethane. The combined dichloromethane extracts were dried over magnesium sulfate, filtered, and concentrated to yield 33.3 mg (62%) of the title compound, which was carried forward without purification. LCMS (ESI): M+H=269.2; 1H NMR (400 MHz, DMSO) δ 8.67 (s, 1H), 7.59 (s, 1H), 4.54 (dd, J=15.9, 7.9 Hz, 1H), 2.55 (d, J=7.8 Hz, 2H), 2.39 (s, 3H).
Name
1-(5-bromo-4-methylpyridin-2-yl)-2,2,2-trifluoro-N-(4-methoxybenzylidene)ethanamine
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Yield
62%

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